molecular formula C7H4F3N3S B12110135 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B12110135
M. Wt: 219.19 g/mol
InChI Key: KOWRVWHDSKNGJB-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a thiophene ring and a trifluoromethyl group attached to a 1,2,4-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with trifluoroacetic acid and a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the triazole ring.

Reaction Conditions:

    Reagents: Thiophene-2-carboxylic acid hydrazide, trifluoroacetic acid, phosphorus oxychloride.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.

    Temperature: Typically, the reaction is carried out at elevated temperatures (80-100°C) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydro-1,2,4-triazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or antifungal effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.

    Material Science: In electronic applications, the compound’s unique electronic structure allows it to participate in charge transfer processes, making it useful in the design of organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    5-(Trifluoromethyl)-1H-1,2,4-triazole:

    3-(Furan-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.

Uniqueness

3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is unique due to the combination of the thiophene ring and the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H4F3N3S

Molecular Weight

219.19 g/mol

IUPAC Name

3-thiophen-2-yl-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13)

InChI Key

KOWRVWHDSKNGJB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)C(F)(F)F

Origin of Product

United States

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